molecular formula C24H23ClN2O3 B2920361 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate CAS No. 338963-27-2

2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate

Cat. No.: B2920361
CAS No.: 338963-27-2
M. Wt: 422.91
InChI Key: OZRJYCRBPQEVBI-UHFFFAOYSA-N
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Description

2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 4-chloroanilino group, a phenylpropyl chain, and a methylbenzenecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloroaniline: This can be achieved by the chlorination of aniline.

    Formation of the carbamoyl chloride: Reacting 4-chloroaniline with phosgene to form 4-chloroanilinocarbonyl chloride.

    Coupling with 3-phenylpropylamine: The 4-chloroanilinocarbonyl chloride is then reacted with 3-phenylpropylamine to form the intermediate compound.

    Esterification: Finally, the intermediate is esterified with 3-methylbenzenecarboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group in the 4-chloroanilino moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving similar structures.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromoanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate
  • 2-{[(4-Fluoroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate
  • 2-{[(4-Methoxyanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate

Uniqueness

The uniqueness of 2-{[(4-Chloroanilino)carbonyl]amino}-3-phenylpropyl 3-methylbenzenecarboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the 4-chloroanilino group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

[2-[(4-chlorophenyl)carbamoylamino]-3-phenylpropyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-17-6-5-9-19(14-17)23(28)30-16-22(15-18-7-3-2-4-8-18)27-24(29)26-21-12-10-20(25)11-13-21/h2-14,22H,15-16H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRJYCRBPQEVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC(CC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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